molecular formula C10H10Cl2 B1595923 (2,2-Dichloro-1-methylcyclopropyl)benzene CAS No. 3591-42-2

(2,2-Dichloro-1-methylcyclopropyl)benzene

Cat. No. B1595923
CAS RN: 3591-42-2
M. Wt: 201.09 g/mol
InChI Key: NXYPRVQXSWVEOB-UHFFFAOYSA-N
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Patent
US04396523

Procedure details

A solution of 3 g of triethylbenzylammonium chloride in 500 g of chloroform is added over the course of 5 minutes to 800 g of 50% strength by weight sodium hydroxide solution in a 2 l stirred apparatus equipped with a dropping funnel and internal thermometer, at 50° C., whilst cooling and stirring slowly. A solution of 345 g of α-methylstyrene in 300 g of chloroform is added dropwise over the course of 45 minutes to the preceding mixture with vigorous stirring and cooling at 50° C. After stirring for a further 4 hours at 50° C., the reaction mixture is cooled to 20° C. and neutralised with concentrated hydrochloric acid at 10°-20° C., whilst cooling. It is then diluted with 2 l of water and the organic phase is separated off. The aqueous phase is extracted with 100 g of chloroform. The combined organic phases are washed with 250 g of water and 100 g of 10% strength by weight sodium carbonate solution. The solvent is then distilled off and the residue is subjected to fractional distillation. This gives 561 g=92.9% of theory of 2,2-dichloro-1-methyl-1-phenyl-cyclopropane of boiling point 116°-117° C./17 mm.
Quantity
345 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH2:5].Cl.[CH:13]([Cl:16])(Cl)[Cl:14]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[Cl:14][C:13]1([Cl:16])[CH2:3][C:4]1([CH3:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
345 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
300 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
3 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a dropping funnel
STIRRING
Type
STIRRING
Details
stirring slowly
STIRRING
Type
STIRRING
Details
with vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling at 50° C
STIRRING
Type
STIRRING
Details
After stirring for a further 4 hours at 50° C.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 100 g of chloroform
WASH
Type
WASH
Details
The combined organic phases are washed with 250 g of water and 100 g of 10% strength by weight sodium carbonate solution
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to fractional distillation

Outcomes

Product
Name
Type
Smiles
ClC1(C(C1)(C1=CC=CC=C1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.